molecular formula C9H7NO2 B093340 5(4H)-Isoxazolone, 3-phenyl- CAS No. 1076-59-1

5(4H)-Isoxazolone, 3-phenyl-

Cat. No. B093340
CAS RN: 1076-59-1
M. Wt: 161.16 g/mol
InChI Key: IHKNLPPRTQQACK-UHFFFAOYSA-N
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Description

Isoxazolone derivatives are a class of compounds that have garnered interest due to their presence in bioactive molecules with pharmaceutical and agrochemical properties. The core structure of these compounds is characterized by a five-membered ring containing oxygen and nitrogen atoms. The 3-phenyl substitution on the isoxazolone ring is a common modification that can influence the chemical and physical properties of these molecules.

Synthesis Analysis

The synthesis of isoxazolone derivatives can be achieved through various methods. A common approach involves a multicomponent reaction between β-ketoester, hydroxylamine, and aromatic aldehydes, which can be induced by light or catalysis . This method has been optimized for continuous flow photochemical synthesis, which offers advantages in terms of reaction time and scalability. Additionally, the synthesis of 3-phenyl isoxazolone derivatives can be performed by reacting methylthio ester with hydroxylamine hydrochloride at room temperature . Another method includes a three-component synthesis promoted by N-bromosuccinimide (NBS), which reacts aromatic aldehydes, hydroxylamine hydrochloride, and 1,3-dicarbonyl compounds .

Molecular Structure Analysis

The molecular structure of isoxazolone derivatives can be characterized using single crystal X-ray diffraction and NMR spectroscopy. These techniques provide detailed information about the configuration and stability of the compounds in different solvents . The molecular structure is also influenced by the presence of substituents on the phenyl ring, which can lead to different tautomeric forms and affect the molecule's electronic properties .

Chemical Reactions Analysis

Isoxazolone derivatives exhibit keto-enol tautomerism, which can be influenced by the nature of the substituents on the phenyl ring . The introduction of electron-withdrawing or electron-donating groups can affect the ionization constants and the donor character of the compounds. These properties are crucial for the formation of metal complexes, as demonstrated by the synthesis of cobalt(II) complexes with 3-phenyl-4-arylazo-5-pyrazolones .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazolone derivatives include their mesomorphic behavior, thermal stability, and extraction capabilities. Some derivatives exhibit liquid crystalline properties, which are determined by the nature of the substituents on the phenyl ring . The thermal stability can be assessed using thermogravimetric analysis (TGA), which provides insights into the decomposition patterns of the compounds . Additionally, the extraction of metal ions with isoxazolone derivatives has been studied, revealing the formation of complexes with specific stoichiometries and geometries .

Scientific Research Applications

  • Crystallographic Studies : The crystal structure of arylidene-isoxazolone compounds, including 3-phenyl variants, has been characterized, showing different configurations in the solid state. Density functional theory (DFT) methods were used to compare molecular geometry and vibrational frequencies with experimental data (Brancatelli et al., 2011).

  • Photochemical Synthesis : Isoxazole-5(4H)-ones have been synthesized via a multicomponent reaction facilitated by light, indicating potential applications in organic photoredox catalysis. Some derivatives showed larvicidal activity against Aedes aegypti (Sampaio et al., 2023).

  • Biological Properties : A family of substituted hydrazonoisoxazolones, including 3-phenyl-5-isoxazolone derivatives, was synthesized and showed significant antineoplastic activity through an apoptotic pathway (Bustos et al., 2016).

  • Nonlinear Optical (NLO) Applications : Isoxazolone-based single crystals exhibit large second harmonic generation effects, relevant for nonlinear optical applications (Zhang et al., 2015).

  • Synthesis and Molecular Design : The synthesis of a series of 3-phenyl-5-isoxazolone-based compounds has been explored for large second-order harmonic generation effects and terahertz wave generation, indicating potential in telecommunication applications (Zhang et al., 2016).

  • Solvent Extraction Applications : 4-Acyl-3-phenyl-5-isoxazolones have been used for the solvent extraction of metals like aluminium, gallium, and indium, showcasing their potential in metal separation processes (Ishii et al., 1993).

  • Hyperpolarizability and Electrooptic Applications : Compounds with 3-phenyl-5-isoxazolone acceptors exhibited large first molecular hyperpolarizabilities, indicating their potential for use in high-speed electrooptic switching elements (Marder et al., 1994).

Safety And Hazards

The safety and hazards of “5(4H)-Isoxazolone, 3-phenyl-” are not explicitly mentioned in the available literature.


Future Directions

The future directions of “5(4H)-Isoxazolone, 3-phenyl-” are not explicitly mentioned in the available literature. However, the synthesis of related compounds, such as 1,2,4-triazole derivatives, has been reported, indicating potential future directions in the synthesis and evaluation of similar compounds2.


Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemical expert.


properties

IUPAC Name

3-phenyl-4H-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7NO2/c11-9-6-8(10-12-9)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKNLPPRTQQACK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NOC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061473
Record name 3-Phenyl-1,2-oxazol-5(4H)-one
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Phenyl-5-isoxazolone

CAS RN

1076-59-1
Record name 3-Phenyl-5(4H)-isoxazolone
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Record name 3-Phenyl-5-isoxazolone
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Record name 3-Phenyl-5-isoxazolone
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Record name 5(4H)-Isoxazolone, 3-phenyl-
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Record name 3-Phenyl-1,2-oxazol-5(4H)-one
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Record name 4,5-dihydro-3-phenylisoxazol-5-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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